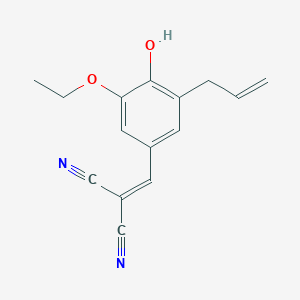![molecular formula C16H24N2O4S B5862686 N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5862686.png)
N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide, also known as E-4031, is a chemical compound that belongs to the class of potassium channel blockers. It was first synthesized in the 1990s and has since been extensively studied for its potential applications in scientific research. In
Mecanismo De Acción
N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide blocks the IKr channel by binding to the channel pore and preventing potassium ions from passing through. This results in a decrease in the repolarization rate of cardiac cells and prolongation of the action potential duration. This compound has also been shown to block other potassium channels, such as the HERG channel, which is involved in the repolarization of neuronal and smooth muscle cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to blocking potassium channels, it has been shown to inhibit the activity of cytochrome P450 enzymes and to induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide is a valuable research tool for studying the role of potassium channels in various physiological processes. Its selectivity for the IKr channel and its ability to induce arrhythmias make it a useful tool for studying the mechanisms of cardiac arrhythmias and for developing new antiarrhythmic drugs. However, its effects on other potassium channels and its potential side effects, such as QT prolongation, must be carefully considered when using it in lab experiments.
Direcciones Futuras
There are many potential future directions for research on N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide. One area of interest is the development of new antiarrhythmic drugs based on its mechanism of action. Another area of interest is the study of its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, the development of more selective potassium channel blockers based on the structure of this compound could lead to new insights into the role of potassium channels in various physiological processes.
Métodos De Síntesis
N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide is synthesized by reacting N-cyclohexyl-2-methoxy-5-nitrobenzamide with ethylamine in the presence of sulfuric acid. The resulting compound is then treated with sodium sulfite to yield this compound. This method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide is primarily used as a research tool to study the role of potassium channels in various physiological processes. It has been shown to selectively block the rapid delayed rectifier potassium current (IKr) in cardiac cells, leading to prolonged action potentials and increased risk of arrhythmias. This property has been utilized to study the mechanisms of cardiac arrhythmias and to develop new antiarrhythmic drugs.
Propiedades
IUPAC Name |
N-cyclohexyl-5-(ethylsulfamoyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-17-23(20,21)13-9-10-15(22-2)14(11-13)16(19)18-12-7-5-4-6-8-12/h9-12,17H,3-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCOLTWUTCMXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate](/img/structure/B5862632.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5862635.png)
![N-(3-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862649.png)


![N-[2-(methylthio)phenyl]-3-phenylpropanamide](/img/structure/B5862668.png)
![2-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5862671.png)
![4,4-dimethyl-6-[2-(2-methylphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5862677.png)



